molecular formula C18H21O5P B14267920 Dibenzyl 3-oxobutan-2-yl phosphate CAS No. 131444-73-0

Dibenzyl 3-oxobutan-2-yl phosphate

Cat. No.: B14267920
CAS No.: 131444-73-0
M. Wt: 348.3 g/mol
InChI Key: YMNGNTMAOPQPRG-UHFFFAOYSA-N
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Description

Dibenzyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C18H21O5P It is a phosphate ester that features a 3-oxobutan-2-yl group bonded to a dibenzyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 3-oxobutan-2-yl phosphate typically involves the reaction of dibenzyl phosphate with a suitable 3-oxobutan-2-yl precursor under controlled conditions. One common method involves the use of dibenzyl phosphate and 3-oxobutan-2-one in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) in an organic solvent like isopropyl acetate . The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dibenzyl 3-hydroxybutan-2-yl phosphate.

    Substitution: Nucleophilic substitution reactions can replace the dibenzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state phosphates.

    Reduction: Dibenzyl 3-hydroxybutan-2-yl phosphate.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl 3-oxobutan-2-yl phosphate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the oxobutan-2-yl group can undergo various chemical transformations. These interactions can modulate biological pathways and processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphate: Lacks the 3-oxobutan-2-yl group, making it less versatile in certain reactions.

    3-oxobutan-2-yl phosphate: Lacks the dibenzyl groups, which can affect its reactivity and applications.

Uniqueness

Dibenzyl 3-oxobutan-2-yl phosphate is unique due to the presence of both the dibenzyl and 3-oxobutan-2-yl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

131444-73-0

Molecular Formula

C18H21O5P

Molecular Weight

348.3 g/mol

IUPAC Name

dibenzyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C18H21O5P/c1-15(19)16(2)23-24(20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12,16H,13-14H2,1-2H3

InChI Key

YMNGNTMAOPQPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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